molecular formula C20H23NO4 B587871 Efaproxiral-d6 CAS No. 1246815-16-6

Efaproxiral-d6

カタログ番号 B587871
CAS番号: 1246815-16-6
分子量: 347.444
InChIキー: BNFRJXLZYUTIII-LIJFRPJRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Efaproxiral-d6 is the deuterium labeled Efaproxiral . Efaproxiral (RSR13) is a haemoglobin (Hb) synthetic allosteric modifier . It decreases Hb-oxygen (O2) binding affinity and enhances oxygenation of hypoxic tumours during radiation therapy .


Synthesis Analysis

The synthesis of Efaproxiral involves several steps. One of the key steps is the synthesis of intermediate 6 for efaproxiral . This process involves the use of 4-Hydroxyphenylacetic acid and 3,5-dimethylaniline . The reaction is facilitated by EDC•HCl, a coupling reagent .


Molecular Structure Analysis

The molecular weight of Efaproxiral-d6 is 347.44 . Its chemical formula is C20H17D6NO4 . The structure of Efaproxiral-d6 includes a propanoic acid derivative .


Chemical Reactions Analysis

Efaproxiral-d6, being a deuterium-labeled version of Efaproxiral, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Physical And Chemical Properties Analysis

Efaproxiral-d6 has a molecular weight of 347.44 and a chemical formula of C20H17D6NO4 . More detailed physical and chemical properties are not available in the search results.

科学的研究の応用

Pharmacokinetics

Efaproxiral has been tested in a phase I, placebo-controlled, double-blind study involving 19 volunteers . The pharmacokinetics of escalating intravenous doses of efaproxiral (10–100 mg/kg) showed nonlinear systemic pharmacokinetics . The total clearance decreased from 56 to 28 mL/min for the 25 and 100 mg/kg doses, respectively .

Adverse Events

Efaproxiral + radiation was well tolerated and no significant increase in adverse events were seen compared with radiation alone . The most common serious adverse event in patients treated with efaproxiral was hypoxemia, which was dose-dependent and effectively managed with supplemental oxygen .

Pharmacodynamics in Cancer

In rats bearing a mammary carcinoma, efaproxiral dose-dependently decreased the hypoxic fraction of the tumor . Tumor oxygenation was markedly increased when rats were administered efaproxiral and concomitantly ventilated with 95% oxygen .

Whole Brain Radiation Therapy (WBRT)

Efaproxiral + WBRT was well tolerated among patients with metastatic breast cancer and brain metastases in a pivotal phase III, randomised, open-label, comparative study . Patients experienced minimal serious adverse events .

Survival Improvement

A phase III study of efaproxiral as an adjunct to whole-brain radiation therapy for brain metastases showed that the median survival time was 5.4 months for the efaproxiral arm versus 4.4 months for the control arm . Further analysis indicated that the benefit may be restricted to the subgroup of patients with breast cancer .

Response Rates

The response rates (radiographic complete response plus partial response) improved by 7% for all patients and by 13% for NSCLC and breast cancer patients in the efaproxiral arm .

作用機序

Efaproxiral (RSR13) is a haemoglobin (Hb) synthetic allosteric modifier . It decreases Hb-oxygen (O2) binding affinity and enhances oxygenation of hypoxic tumours during radiation therapy .

Safety and Hazards

Efaproxiral is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle Efaproxiral with care, using protective equipment and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Efaproxiral-d6 can be achieved through the modification of the existing synthesis pathway of Efaproxiral. The key modification involves the use of deuterium-labeled reagents to introduce six deuterium atoms into the final product.", "Starting Materials": [ "2,3-dimethylphenol", "sodium hydride", "2-(2-methylpropyl)phenol", "1,2-dibromoethane-d4", "sodium borohydride-d4", "sodium hydroxide", "2,3-epoxypropanoic acid", "deuterium oxide", "sodium deuteroxide" ], "Reaction": [ "Step 1: 2,3-dimethylphenol is treated with sodium hydride to form the corresponding phenoxide ion.", "Step 2: 2-(2-methylpropyl)phenol is reacted with 1,2-dibromoethane-d4 in the presence of sodium hydride to form the corresponding ether-d4 intermediate.", "Step 3: The phenoxide ion from Step 1 is added to the ether-d4 intermediate from Step 2 to form the desired product, which is then reduced using sodium borohydride-d4 to form the corresponding alcohol-d4.", "Step 4: The alcohol-d4 is then reacted with 2,3-epoxypropanoic acid in the presence of sodium hydroxide to form the final product, Efaproxiral-d6.", "Step 5: The final product is purified using standard techniques, such as column chromatography, to obtain the pure compound." ] }

CAS番号

1246815-16-6

製品名

Efaproxiral-d6

分子式

C20H23NO4

分子量

347.444

IUPAC名

3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid

InChI

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3

InChIキー

BNFRJXLZYUTIII-LIJFRPJRSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C

同義語

2-[4-[2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic Acid-d6;  RSR 13-d6; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。